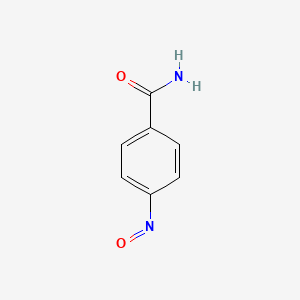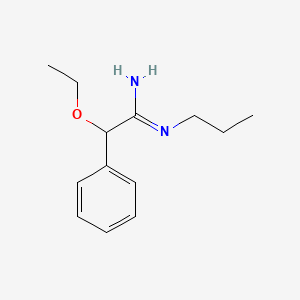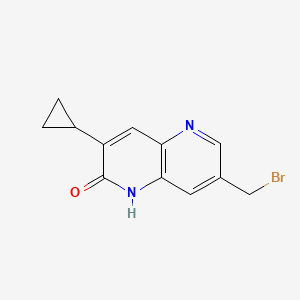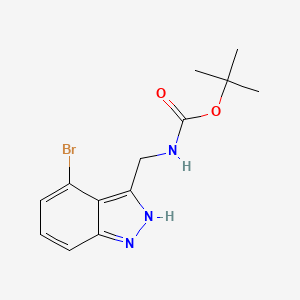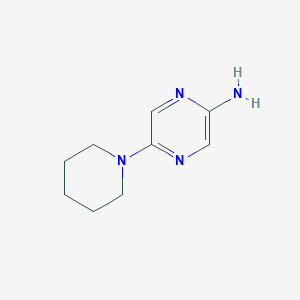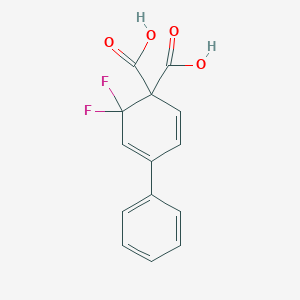
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is a complex organic compound belonging to the class of heterocyclic compounds. Pyridine derivatives are known for their stability and diversified reactivity, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
准备方法
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- involves multiple steps. One common method includes the reaction of 1,2,3,6-tetrahydro-1,4-dimethylpyridine with (trimethylsilyl)methylpotassium, followed by quenching with chlorotrimethylsilane or deuterium oxide . Industrial production methods often utilize organomagnesiums and organolithiums due to their effectiveness in forming substituted and functionalized pyridine structures .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organolithiums, organomagnesiums, and transition-metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes .
相似化合物的比较
Similar compounds include other pyridine derivatives such as quinolines, isoquinolines, and naphthyridines. Compared to these compounds, Pyridine, 1,2,3,6-tetrahydro-1-(N-butylglycyl)-4-phenyl-2,2,6,6-tetramethyl- is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and applications .
Similar Compounds
- Quinolines
- Isoquinolines
- Naphthyridines
属性
CAS 编号 |
53725-53-4 |
|---|---|
分子式 |
C21H32N2O |
分子量 |
328.5 g/mol |
IUPAC 名称 |
2-(butylamino)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C21H32N2O/c1-6-7-13-22-16-19(24)23-20(2,3)14-18(15-21(23,4)5)17-11-9-8-10-12-17/h8-12,14,22H,6-7,13,15-16H2,1-5H3 |
InChI 键 |
SBEQUPBZKBGVHE-UHFFFAOYSA-N |
规范 SMILES |
CCCCNCC(=O)N1C(CC(=CC1(C)C)C2=CC=CC=C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


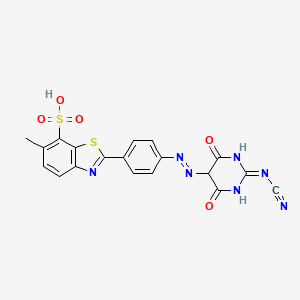
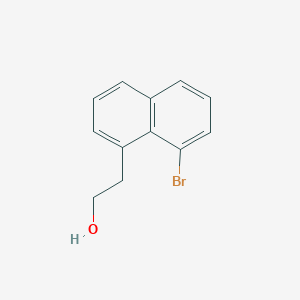
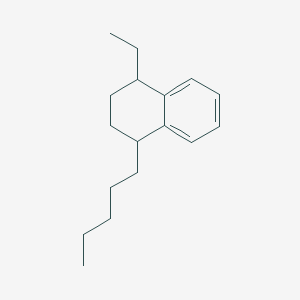
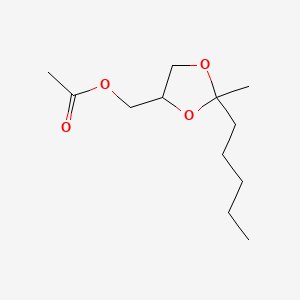
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13935981.png)
